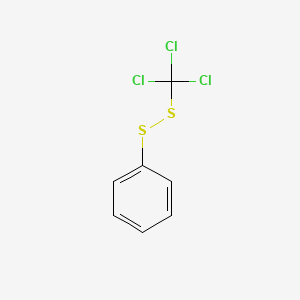
Disulfide, phenyl trichloromethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disulfide, phenyl trichloromethyl is an organosulfur compound characterized by the presence of a disulfide bond (S-S) and a phenyl group attached to a trichloromethyl group. This compound is part of a broader family of disulfides, which are known for their unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disulfides typically involves the coupling of thiols. For disulfide, phenyl trichloromethyl, one common method is the reaction of phenyl thiol with trichloromethyl thiol under oxidative conditions. This can be achieved using oxidizing agents such as iodine or hydrogen peroxide .
Industrial Production Methods
Industrial production of disulfides often employs catalytic processes to enhance yield and selectivity. For instance, the use of metal catalysts like rhodium or palladium can facilitate the formation of disulfide bonds under milder conditions .
Chemical Reactions Analysis
Types of Reactions
Disulfide, phenyl trichloromethyl undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield thiols.
Substitution: The phenyl or trichloromethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl or trichloromethyl derivatives
Scientific Research Applications
Disulfide, phenyl trichloromethyl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its role in redox biology and as a model compound for understanding disulfide bond formation in proteins.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the production of polymers, agrochemicals, and as a stabilizer in various formulations .
Mechanism of Action
The mechanism of action of disulfide, phenyl trichloromethyl involves the formation and cleavage of the disulfide bond. This bond can undergo redox reactions, where it is reduced to thiols or oxidized to sulfoxides and sulfones. These reactions are crucial in various biological and chemical processes, including protein folding and stabilization .
Comparison with Similar Compounds
Similar Compounds
- Diphenyl disulfide
- Dibutyl disulfide
- Dimethyl disulfide
Uniqueness
Disulfide, phenyl trichloromethyl is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity compared to other disulfides. This makes it particularly useful in specific synthetic applications and research studies .
Properties
CAS No. |
52739-92-1 |
|---|---|
Molecular Formula |
C7H5Cl3S2 |
Molecular Weight |
259.6 g/mol |
IUPAC Name |
(trichloromethyldisulfanyl)benzene |
InChI |
InChI=1S/C7H5Cl3S2/c8-7(9,10)12-11-6-4-2-1-3-5-6/h1-5H |
InChI Key |
WNSZVZLYZSHDGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SSC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















